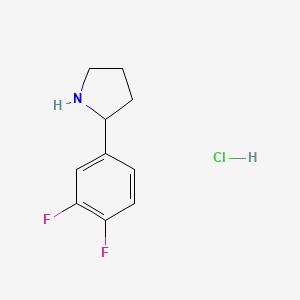![molecular formula C12H16BClO4 B1418032 (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid CAS No. 1315476-05-1](/img/structure/B1418032.png)
(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid
Vue d'ensemble
Description
“(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid” is a biochemical used for proteomics research . It has a molecular formula of C12H16BClO4 and a molecular weight of 270.52 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: B(C1=C(C=CC(=C1)Cl)C(=O)OCC©©C)(O)O . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a carbonyl group linked to a 2,2-dimethylpropoxy group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 270.52 and a molecular formula of C12H16BClO4 . It has a complexity of 290 and a topological polar surface area of 66.8Ų . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Applications De Recherche Scientifique
Optical Modulation and Saccharide Recognition
Phenyl boronic acids (PBAs) like (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid have shown significant utility in optical modulation and saccharide recognition. These compounds, when conjugated with polymers like polyethylene glycol, can effectively disperse single-walled carbon nanotubes (SWNTs) in water and modulate their near-infrared fluorescence in response to saccharide binding. This characteristic makes PBAs valuable for sensing applications, particularly in identifying specific saccharides. Surprisingly, the photoluminescence quantum yield of SWNTs is influenced by the structure of the attached PBA, indicating a direct link between molecular structure and optical properties (Mu et al., 2012).
Fluorescence Quenching Studies
In a study on fluorescence quenching, derivatives of boronic acids like 5-chloro-2-methoxy phenyl boronic acid showed negative deviations in Stern–Volmer plots when interacting with aniline in various alcohols. This behavior points towards the existence of different ground state conformers of the solutes, suggesting that boronic acid derivatives can have complex interactions in different solvent environments, impacting their fluorescence properties (Geethanjali et al., 2015).
Anticancer Activity and Metabolite Profiling
A boronic acid-based molecule, structurally related to (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid, demonstrated promising anticancer activity. The molecule was assessed against different cell lines and showed notable activity even at low concentrations. A thorough bioanalytical method development and validation were performed for this molecule, establishing its pharmacokinetic profile and metabolite identification, crucial steps in drug development (Zagade et al., 2020).
Carboxylation of Arylboronic Esters with CO2
A significant application of arylboronic esters involves their carboxylation using CO2. This method allows the conversion of esters of arylboronic acids into benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids, under specific conditions involving catalysts like Rhodium. This approach presents a versatile method for preparing functionalized aryl- and alkenyl-carboxylic acids, expanding the utility of boronic acid derivatives in synthetic chemistry (Ukai et al., 2006).
Room-Temperature Phosphorescent Materials
The cyclic-esterification of aryl boronic acids, including compounds like (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid, with dihydric alcohols, offers a straightforward method for creating organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This process can transform non-phosphorescent compounds into long-lived RTP emitters and bright ML dyes, emphasizing the significance of boronic acids in developing novel optical materials (Zhang et al., 2018).
Propriétés
IUPAC Name |
[5-chloro-2-(2,2-dimethylpropoxycarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO4/c1-12(2,3)7-18-11(15)9-5-4-8(14)6-10(9)13(16)17/h4-6,16-17H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWKNWCOCNXTEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C(=O)OCC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid | |
CAS RN |
1315476-05-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315476-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



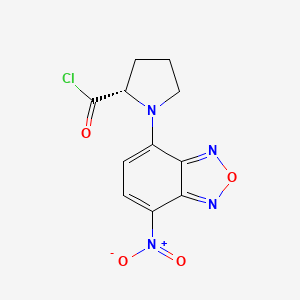
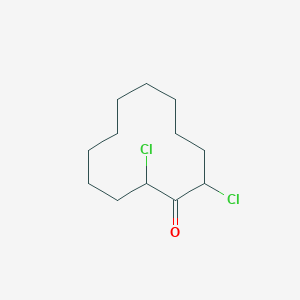
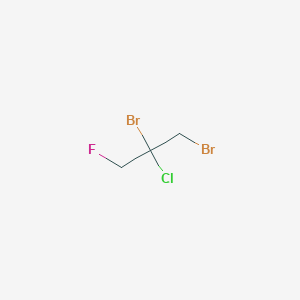
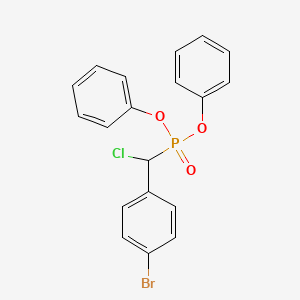
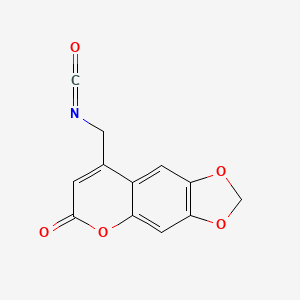
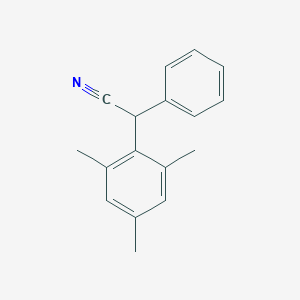
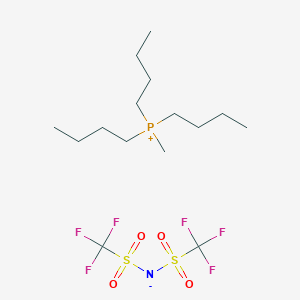
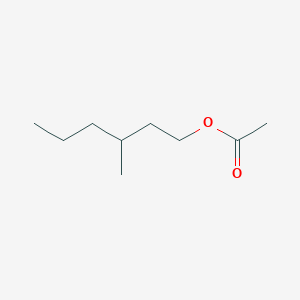
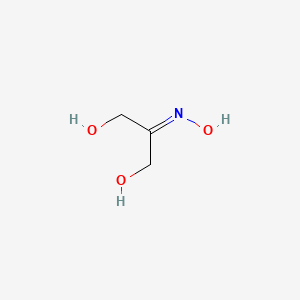
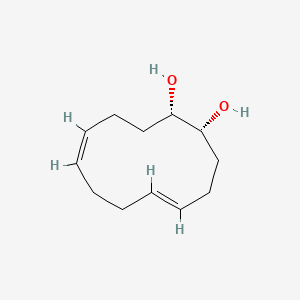
![5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1417967.png)
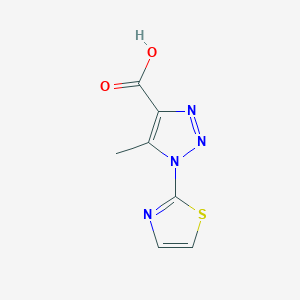
![2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)](/img/structure/B1417970.png)
